

3-Aminooctanoic acid CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Aminooctanoic acid

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An In-depth Technical Guide to 3-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 3-Aminooctanoic Acid

CAS Number: 104883-49-0[1]

Molecular Formula: C₈H₁₇NO₂[1]

This technical guide provides a comprehensive overview of **3-Aminooctanoic acid**, a beta-amino fatty acid. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Aminooctanoic acid**. This data is essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	159.23 g/mol	[1]
IUPAC Name	3-aminooctanoic acid	[1]
Synonyms	3-aminocaprylic acid, β -aminooctanoic acid	
ChEBI ID	CHEBI:73739	[1]
Description	A beta-amino acid that is caprylic acid substituted by an amino group at position 3. It is considered a beta-amino-fatty acid and is functionally related to octanoic acid.[1]	

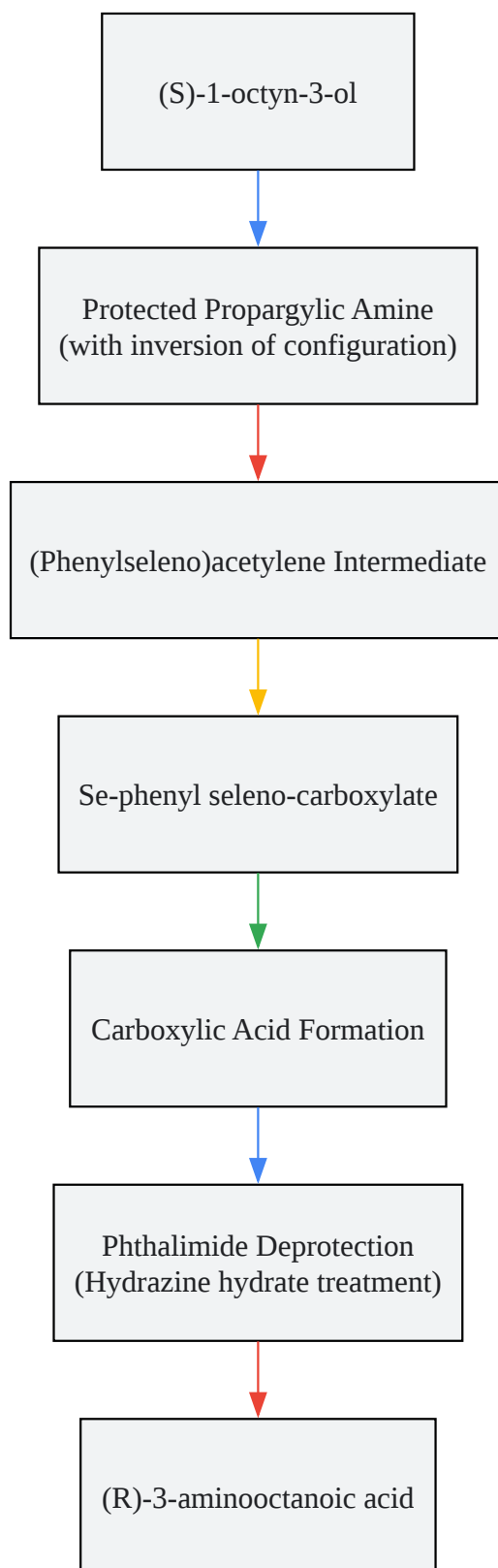
Synthesis and Experimental Protocols

The synthesis of specific enantiomers of **3-Aminooctanoic acid** is crucial for studying its biological activity. Below is a detailed methodology for the chiral synthesis of (R)-**3-aminooctanoic acid**, adapted from peer-reviewed literature.[2]

Chiral Synthesis of (R)-3-Aminooctanoic Acid[2]

This synthesis route starts from the commercially available (S)-1-octyn-3-ol and proceeds through several key transformations to yield the desired (R)-enantiomer of **3-aminooctanoic acid**. [2]

Experimental Workflow:



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Figure 1: Chiral Synthesis Workflow.

Detailed Methodologies:

- **Formation of Protected Propargylic Amine:** The synthesis begins with the conversion of (S)-1-octyn-3-ol into a protected propargylic amine. This step is critical as it proceeds with a complete inversion of stereochemistry.[2]
- **Selenation:** The protected amine is then transformed into a (phenylseleno)acetylene intermediate.[2]
- **Carboxylation:** This intermediate is subsequently converted to a Se-phenyl seleno-carboxylate, which is then readily transformed into the carboxylic acid.[2]
- **Deprotection:** The final step involves the removal of the phthalimido protecting group using hydrazine hydrate to yield (R)-**3-aminooctanoic acid**. [2]

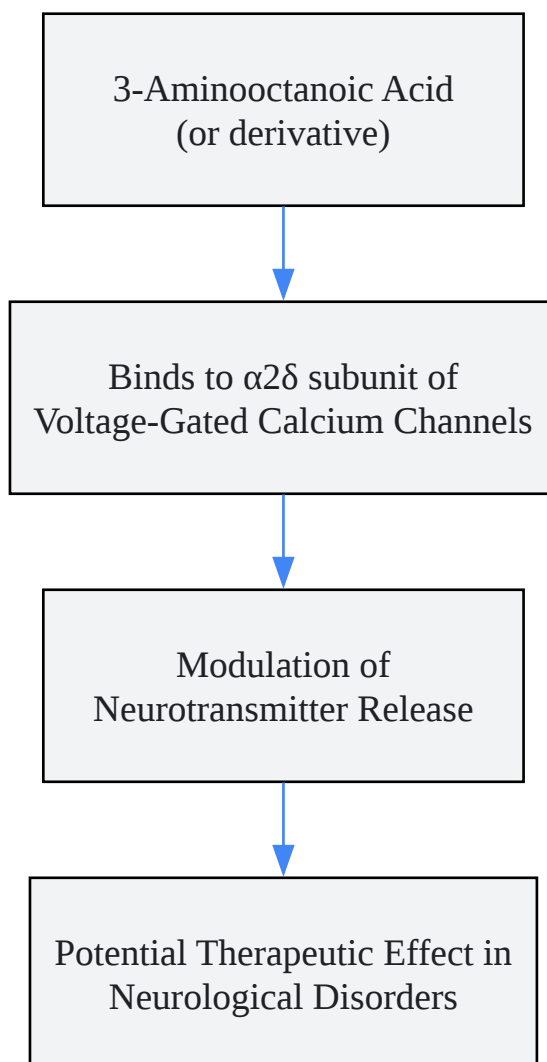
Biological Activity and Potential Applications

While research specifically on **3-Aminooctanoic acid** is limited, studies on structurally similar beta-amino acids and their derivatives suggest potential areas of biological significance and therapeutic application.

Potential as a Neuromodulatory Agent

A structurally related compound, (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, has been synthesized and shown to have a potent affinity for the $\alpha\delta$ -protein.[3] The $\alpha\delta$ subunit of voltage-gated calcium channels is a recognized drug target for treating a variety of neurological and psychiatric disorders. This suggests that **3-Aminooctanoic acid** could be investigated for similar neuromodulatory properties.

Logical Relationship of Potential Mechanism:



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Figure 2: Hypothetical Signaling Pathway.

Role in Peptide-Based Therapeutics

Beta-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create analogues with enhanced properties. These modifications can lead to increased potency and improved stability against enzymatic degradation. The bifunctional nature of **3-Aminooctanoic acid**, with its amino and carboxylic acid groups, makes it a suitable building block for the synthesis of novel peptide-based drugs.

Conclusion

3-Aminooctanoic acid is a chiral beta-amino fatty acid with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this compound is not abundant, its structural similarity to other biologically active molecules suggests promising avenues for research, particularly in the areas of neuromodulation and as a component of peptide-based therapeutics. The provided synthetic protocol for its chiral form offers a solid foundation for researchers to produce the compound for further in-vitro and in-vivo studies. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of **3-Aminooctanoic acid**.

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References

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